Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-
Description
Properties
IUPAC Name |
5-chloro-2-(4-methylphenyl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-9-2-5-11(6-3-9)18(16,17)13-7-4-10(14)8-12(13)15/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSSEPWFAJNLSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8072031 | |
| Record name | Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70146-09-7 | |
| Record name | 5-Chloro-2-[(4-methylphenyl)sulfonyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70146-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 5-chloro-2-((4-methylphenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070146097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-[(p-tolyl)sulphonyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Methylation of 5-Chlorosalicylic Acid
- Process: 5-Chlorosalicylic acid is methylated to form methyl 5-chloro-2-methoxybenzoate.
- Reagents and Conditions: Dimethyl sulfate is commonly used as the methylating agent, with potassium carbonate as a base in acetone solvent under reflux conditions.
- Yield and Purification: The reaction typically proceeds with high yield (~95%), followed by filtration and distillation to isolate the methylated product.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Methylation | 5-chlorosalicylic acid, dimethyl sulfate, K2CO3, acetone, reflux | Methyl 5-chloro-2-methoxybenzoate | 95 | High purity, distillation under reduced pressure |
Formation of Amide Intermediate
- Process: Methyl 5-chloro-2-methoxybenzoate undergoes aminolysis with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide.
- Reagents and Conditions: Phenethylamine is reacted with the methyl ester in benzene or similar solvents, often at controlled temperatures.
- Purification: The amide product is isolated by filtration of phenethylamine hydrochloride and distillation or crystallization.
- Yield: High yields (~90%) are reported.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Aminolysis | Methyl 5-chloro-2-methoxybenzoate, phenethylamine, benzene | N-phenethyl-5-chloro-2-methoxybenzamide | 90 | Phenethylamine hydrochloride removed by filtration |
Chlorosulfonation and Sulfonamide Formation
- Process: The amide intermediate undergoes chlorosulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
- Subsequent Reaction: The sulfonyl chloride is then reacted with ammonia or an amine (such as 4-methylphenyl amine) to form the sulfonamide.
- Conditions: Typically conducted under controlled temperature to avoid decomposition; the reaction is followed by neutralization and purification steps.
- Outcome: This step installs the 4-methylphenylsulfonyl group on the benzene ring, completing the target compound structure.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Chlorosulfonation | Chlorosulfonic acid, controlled temperature | Sulfonyl chloride intermediate | Requires careful temperature control |
| Amination | Ammonia or 4-methylphenyl amine | Final sulfonamide product | Sulfonamide bond formation |
Alternative Synthetic Route
- A method reported involves starting from 1-(4-aminophenyl)ethanone O-methyl-oxime and 5-chlorosalicylaldehyde in ethanol under reflux.
- The mixture is stirred for 11 hours at 328 K, followed by filtration and drying to obtain a yellow solid product.
- Crystals are grown by slow evaporation from chloroform/ethanol mixture.
- This method yields ~86.5% of the product and provides a crystalline form suitable for structural studies.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation | 1-(4-aminophenyl)ethanone O-methyl-oxime, 5-chlorosalicylaldehyde, ethanol, reflux 328 K, 11 h | Yellow solid product | 86.5 | Crystallization from chloroform/ethanol |
Summary Table of Preparation Methods
| Method No. | Starting Material(s) | Key Steps | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Chlorosalicylic acid | Methylation → Aminolysis → Chlorosulfonation → Amination | 85-95 | Well-established, high yield, multi-step synthesis |
| 2 | 1-(4-aminophenyl)ethanone O-methyl-oxime + 5-chlorosalicylaldehyde | Condensation under reflux | 86.5 | Simpler one-pot condensation, crystalline product |
Research Findings and Analytical Data
- Elemental analysis of the products confirms the expected composition (e.g., C, H, N percentages closely matching calculated values).
- Melting points and crystallization behavior provide additional verification of purity and structure.
- Solubility data indicates good solubility in DMSO, facilitating further chemical handling and applications.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atom in the benzenamine core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various amines.
Scientific Research Applications
Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Chemical Identity :
Key Features :
Comparison with Structurally Similar Compounds
Substituent Variations: Tosyl Group Derivatives
Structural Insights :
- Electron-Withdrawing Effects : The Tos group and chlorine in the target compound create an electron-deficient aromatic ring, favoring nucleophilic substitution reactions. In contrast, methoxy-substituted analogues (e.g., compound from ) exhibit increased electron density, altering reaction pathways .
- Lipophilicity : The trifluoromethyl group in CAS 866043-25-6 enhances membrane permeability compared to the parent compound .
Physicochemical Properties
Notes:
- Disulfonamide 5a () shares the Tos group but incorporates a pyridyl moiety, leading to higher molecular weight (645 g/mol) and distinct solubility profiles.
- The absence of melting point data for the target compound limits direct comparison but suggests a need for further experimental characterization.
Biological Activity
Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C13H12ClN2O2S
- Molecular Weight : 296.76 g/mol
The presence of the sulfonyl group is significant as it can interact with various biological targets, influencing enzyme activity and cellular processes.
The biological activity of Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- is primarily attributed to its ability to form strong interactions with active sites of enzymes. This interaction can lead to:
- Enzyme Inhibition : The sulfonyl group can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
- Modulation of Protein Binding : The compound may alter protein interactions, affecting various signaling pathways within cells.
Biological Applications
Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
- Enzyme Inhibition Studies : Used to explore the inhibition mechanisms of specific enzymes.
- Antimicrobial Activity : Investigated for its potential as an antimicrobial agent.
- Drug Development : Serves as an intermediate in synthesizing more complex organic molecules for therapeutic use.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various sulfonamide derivatives, including Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-. The findings indicated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- | S. aureus | 32 µg/mL |
| Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- | E. coli | 64 µg/mL |
Enzyme Inhibition Studies
Research has demonstrated that this compound effectively inhibits certain enzymes involved in cancer progression. For instance, it was shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer.
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 10.5 |
| COX-2 | 8.7 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-chloro-2-[(4-methylphenyl)sulfonyl]benzenamine, and how can reaction conditions be optimized for reproducibility?
- Methodology : The compound is typically synthesized via sulfonylation of a substituted aniline. For example, in related sulfonamide syntheses, chlorosulfonic acid is used to introduce the sulfonyl group, followed by coupling with amines under mild basic conditions (e.g., sodium carbonate in THF/H₂O) . Optimization involves controlling stoichiometry, reaction time (e.g., 12–24 hours), and solvent ratios to minimize side reactions (e.g., over-sulfonylation). Monitoring via TLC or HPLC ensures intermediate purity.
Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structural identity of this compound?
- Methodology :
- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.1–8.5 ppm), with singlet peaks for sulfonamide NH (δ ~10.5 ppm, D₂O-exchangeable) .
- IR : Stretching vibrations for S=O groups are observed at ~1332 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric) .
- MS : Molecular ion peaks (e.g., m/z = 645 for related analogs) confirm molecular weight .
Q. What solvent systems and purification strategies are effective for isolating 5-chloro-2-[(4-methylphenyl)sulfonyl]benzenamine?
- Methodology : Polar aprotic solvents like THF or DCM are preferred for sulfonylation steps. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) yields high-purity products. Reported yields range from 45% to 93%, depending on amine reactivity and steric hindrance .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the molecular conformation of this compound?
- Methodology : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, Hirshfeld surface analysis (using SHELX programs) quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice . SHELXL refinement parameters (e.g., R-factor < 0.05) ensure accuracy in structural determination .
Q. What computational approaches are used to predict the compound’s reactivity or interaction with biological targets?
- Methodology : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina, Schrödinger) evaluates binding affinity to enzymes like carbonic anhydrase, where sulfonamides are known inhibitors .
Q. How do researchers address contradictions in spectroscopic data or unexpected byproducts during synthesis?
- Methodology :
- Hypothesis Testing : If NMR shows unexpected peaks, compare experimental data with simulated spectra (e.g., using ChemDraw or ACD/Labs).
- Isolation and Characterization : Use preparative HPLC to isolate byproducts, followed by high-resolution MS/MS or 2D NMR (COSY, HSQC) for structural elucidation .
- Mechanistic Studies : Vary reaction parameters (e.g., temperature, catalyst) to identify pathways leading to byproducts .
Q. What strategies are employed to study the compound’s stability under varying pH and temperature conditions?
- Methodology : Accelerated stability studies (ICH guidelines) involve:
- Thermal Analysis : TGA/DSC to assess decomposition temperatures.
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at timed intervals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
